Biotina-VAD-FMK

Descripción general

Descripción

Biotina-Valina-Alanina-Aspartato-Fluorometilcetona (Biotina-VAD-FMK) es un inhibidor de caspasas pan-irreversible marcado con biotina, permeable a las células. Se utiliza ampliamente en la investigación bioquímica para identificar caspasas activas en lisados celulares. Las caspasas son una familia de enzimas proteasas que desempeñan funciones esenciales en la muerte celular programada (apoptosis) y la inflamación .

Aplicaciones Científicas De Investigación

La Biotina-Valina-Alanina-Aspartato-Fluorometilcetona tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como una sonda para estudiar la cinética enzimática y la inhibición.

Biología: Se emplea para identificar y cuantificar caspasas activas en lisados celulares.

Medicina: Se utiliza en la investigación de la apoptosis para comprender los mecanismos de la muerte celular en enfermedades como el cáncer y los trastornos neurodegenerativos.

Industria: Se aplica en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a las caspasas .

Mecanismo De Acción

La Biotina-Valina-Alanina-Aspartato-Fluorometilcetona ejerce sus efectos mediante la unión covalente al sitio activo de las caspasas. Esta unión inhibe la actividad proteolítica de las caspasas, evitando la escisión de sus sustratos y bloqueando así la vía apoptótica. La etiqueta de biotina permite la detección y cuantificación de caspasas activas utilizando ensayos basados en estreptoavidina .

Análisis Bioquímico

Biochemical Properties

Biotin-VAD-FMK is an irreversible inhibitor of caspases . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions. For instance, it inhibits TNFα-mediated apoptosis in vitro .

Cellular Effects

Biotin-VAD-FMK has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell proliferation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Biotin-VAD-FMK exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α and ActD .

Temporal Effects in Laboratory Settings

Over time, the effects of Biotin-VAD-FMK can change in laboratory settings. It has been observed that this product has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Biotin-VAD-FMK vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

Biotin-VAD-FMK is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Biotin-VAD-FMK is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Biotin-VAD-FMK and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Biotina-Valina-Alanina-Aspartato-Fluorometilcetona se sintetiza mediante una serie de reacciones de acoplamiento peptídico. La síntesis implica los siguientes pasos:

Acoplamiento peptídico: Los aminoácidos valina, alanina y aspartato se acoplan secuencialmente utilizando reactivos de acoplamiento peptídico estándar como la N,N'-diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS).

Biotinilación: El N-terminal del péptido se biotinila utilizando éster de biotina-N-hidroxisuccinimida.

Adición de fluorometilcetona: El C-terminal del péptido se modifica con un grupo fluorometilcetona para formar el compuesto final.

Métodos de producción industrial

La producción industrial de Biotina-Valina-Alanina-Aspartato-Fluorometilcetona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación, con el fin de garantizar una alta pureza (>95%) del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La Biotina-Valina-Alanina-Aspartato-Fluorometilcetona principalmente se somete a los siguientes tipos de reacciones:

Unión covalente: Se une covalentemente al sitio activo de las caspasas, inhibiendo su actividad.

Hidrólisis: Los enlaces éster en el péptido pueden hidrolizarse en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Unión covalente: Esta reacción ocurre en condiciones fisiológicas (pH 7.4, 37°C) en presencia de caspasas activas.

Hidrólisis: Las condiciones ácidas (HCl) o básicas (NaOH) pueden hidrolizar los enlaces éster en el péptido.

Principales productos formados

Unión covalente: El producto principal es el complejo caspasa-Biotina-Valina-Alanina-Aspartato-Fluorometilcetona.

Hidrólisis: Los productos principales son los aminoácidos individuales y la biotina.

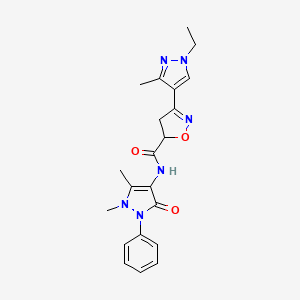

Comparación Con Compuestos Similares

La Biotina-Valina-Alanina-Aspartato-Fluorometilcetona es única debido a su etiqueta de biotina y su unión irreversible a las caspasas. Los compuestos similares incluyen:

Z-Valina-Alanina-Aspartato-Fluorometilcetona: Carece de la etiqueta de biotina, lo que la hace menos adecuada para ensayos de detección.

Biotina-Valina-Aspartato-Fluorometilcetona: Similar, pero carece del residuo de alanina, lo que puede afectar su afinidad de unión y especificidad

Propiedades

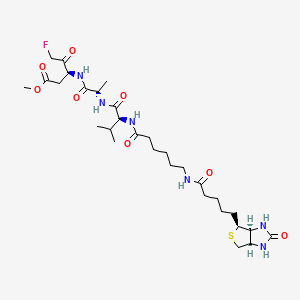

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

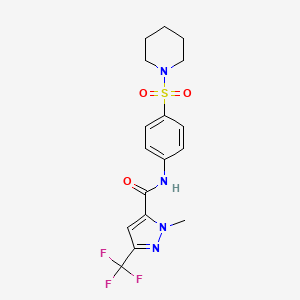

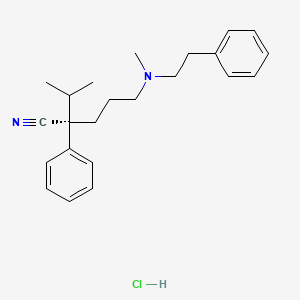

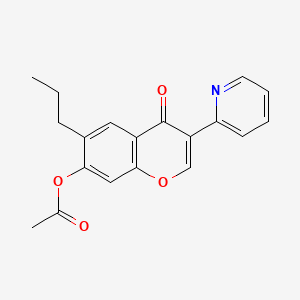

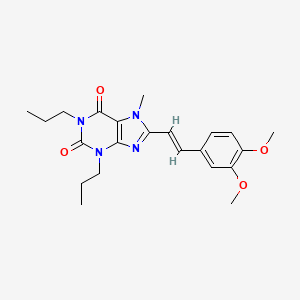

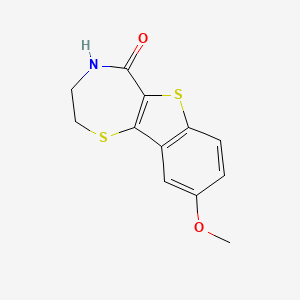

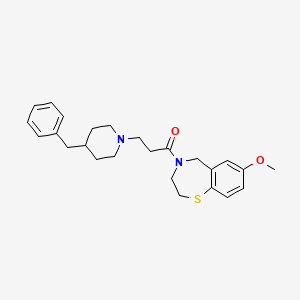

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)

![ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B1663238.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)